molecular formula C24H26N2O4S B3435873 N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3435873
M. Wt: 438.5 g/mol
InChI Key: NITRISIJGDJVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPG is a glycine transporter 1 (GlyT1) inhibitor that has been shown to improve cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders.

Mechanism of Action

N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the concentration of glycine in the synapse, leading to enhanced NMDA receptor activity and improved cognitive function.
Biochemical and Physiological Effects
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of glycine in the brain, enhanced NMDA receptor activity, and improved synaptic plasticity. N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method, making it easy to obtain and use in research. N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been extensively studied, with a large body of literature supporting its potential therapeutic properties. However, there are also limitations to using N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has a relatively short half-life and can be rapidly metabolized, making it difficult to maintain stable levels in the body. Additionally, the effects of N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide may vary depending on the dosage and duration of treatment.

Future Directions

There are several potential future directions for research on N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GlyT1 inhibitors that can improve cognitive function without causing side effects. Another area of research is the investigation of N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide's potential therapeutic properties in other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to understand the long-term effects of N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide treatment and its potential for clinical use.

Scientific Research Applications

N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic properties in the treatment of cognitive disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Animal studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function and memory by enhancing the activity of the neurotransmitter glycine in the brain.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-3-19-12-8-10-16-22(19)26(31(28,29)20-13-6-5-7-14-20)18-24(27)25-21-15-9-11-17-23(21)30-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITRISIJGDJVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2OCC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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